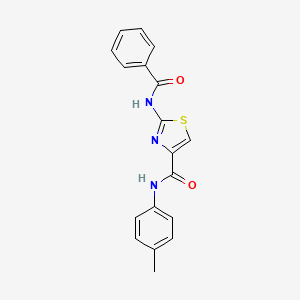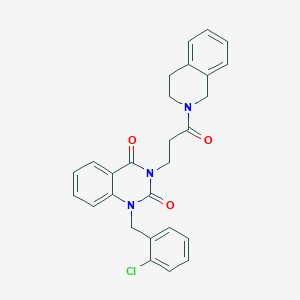
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate, also known as Boc-6-methylmorpholine-2-carboxylic acid, is a chemical compound that has gained significant attention in the field of organic chemistry due to its diverse applications. It is a tertiary amine with a bulky Boc protecting group that makes it an ideal reagent for various chemical reactions.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid is attributed to the bulky Boc protecting group. The Boc group provides steric hindrance, which makes the nitrogen atom less nucleophilic. This property makes Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid an ideal reagent for various chemical reactions, such as amidation and esterification.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid. However, it has been reported to have low toxicity levels, making it a safe reagent for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that can be stored for an extended period without decomposition. It is also a relatively inexpensive reagent, making it accessible to researchers. However, its bulky Boc protecting group can limit its use in some reactions, such as those that require highly nucleophilic nitrogen atoms.
Zukünftige Richtungen
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid has several potential future directions. One of the possible areas of research is the development of new synthetic methods that can overcome the limitations of the Boc protecting group. Another possible area of research is the application of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid in the synthesis of new pharmaceuticals and natural products. Additionally, the use of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid in the development of new materials, such as polymers, is an exciting area of research that could lead to the development of new materials with unique properties.
Conclusion
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid is a versatile reagent that has found widespread application in the field of organic chemistry. Its bulky Boc protecting group provides steric hindrance that makes it an ideal reagent for various chemical reactions. Its low toxicity levels and stability make it a safe and accessible reagent for laboratory experiments. Further research on Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid could lead to the development of new synthetic methods, pharmaceuticals, natural products, and materials.
Synthesemethoden
The synthesis of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid involves the reaction of tert-butyl chloroformate with 6-methylmorpholine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified by column chromatography. This method has been reported to yield high purity products with good yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid has been widely used in the field of organic chemistry as a reagent for various transformations. It has been used in the synthesis of various natural products, such as the synthesis of the antitumor agent (-)-rhazinilam. It has also been used in the synthesis of various pharmaceuticals, such as the synthesis of the anticancer drug paclitaxel.
Eigenschaften
IUPAC Name |
tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11-6-8(13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQVEROXLWRXEU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)


![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)
![3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)



![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)
![3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers](/img/structure/B2607587.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)

![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)